molecular formula C11H12N2O3S3 B13382581 {5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B13382581
M. Wt: 316.4 g/mol
InChI Key: AMSAICQWZZDCEM-LHRDSYOJSA-N
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Description

{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of {5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde to form a thiazolidine intermediate. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in various medical research studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to {5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid include other thiazolidine derivatives such as:

Properties

Molecular Formula

C11H12N2O3S3

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H12N2O3S3/c1-12-4-5-18-8(12)3-2-7-10(16)13(6-9(14)15)11(17)19-7/h2-3H,4-6H2,1H3,(H,14,15)/b7-2-,8-3+

InChI Key

AMSAICQWZZDCEM-LHRDSYOJSA-N

Isomeric SMILES

CN\1CCS/C1=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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